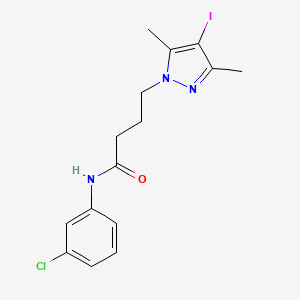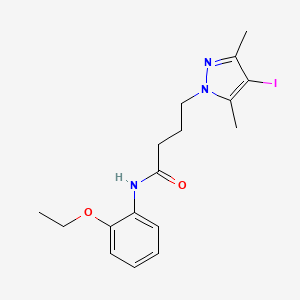![molecular formula C16H17N3O4 B4330913 N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide](/img/structure/B4330913.png)
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide, also known as BPAP, is a novel psychoactive compound that has gained significant attention in recent years. BPAP belongs to the class of compounds known as selective dopamine receptor agonists, which have been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide acts as a selective agonist of dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and emotion, and are believed to be disrupted in a range of psychiatric disorders. By selectively activating D3 receptors, N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide may help to restore normal function in these pathways, leading to improvements in symptoms.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide has been shown to have a range of biochemical and physiological effects, including the stimulation of dopamine release in the brain, the modulation of glutamate and GABA neurotransmission, and the activation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects are believed to underlie the therapeutic potential of N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide in a range of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more targeted and specific effects compared to other dopamine agonists. However, one limitation is the lack of long-term safety data, as N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide is a relatively new compound and has not yet been extensively tested in humans.
Direcciones Futuras
There are numerous future directions for research on N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide, including further investigation of its therapeutic potential in Parkinson's disease and other neurological disorders, as well as its potential applications in the treatment of psychiatric disorders such as depression and addiction. Additionally, research is needed to better understand the long-term safety and efficacy of N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide, as well as its potential interactions with other medications.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. One of the most promising areas of research involves the use of N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide has been shown to selectively activate dopamine D3 receptors, which are believed to play a key role in the regulation of motor function.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-3-5-12(19(10)2)8-17-15(20)16(21)18-11-4-6-13-14(7-11)23-9-22-13/h3-7H,8-9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVFVXQBYGURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330836.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
![2-amino-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4330860.png)
![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4330875.png)



![methyl 2-{[{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4330905.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(5-methylisoxazol-3-yl)ethanediamide](/img/structure/B4330916.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330923.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330929.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330932.png)
![7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)